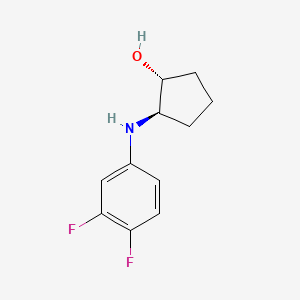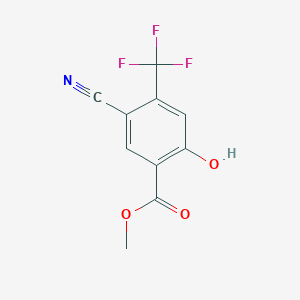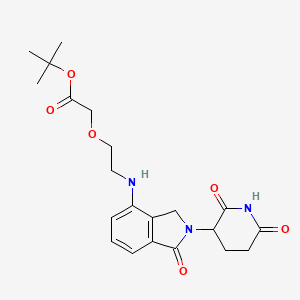
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a phenoxy group that is further substituted with a chlorine and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 4-chloro-3-methylphenol with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products Formed
Oxidation: 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutanone.
Reduction: 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutane.
Substitution: 1-((4-Amino-3-methylphenoxy)methyl)cyclobutan-1-ol, 1-((4-Methylthio-3-methylphenoxy)methyl)cyclobutan-1-ol.
科学的研究の応用
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclopropan-1-ol
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclopentan-1-ol
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclohexan-1-ol
Uniqueness
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-[(4-chloro-3-methylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-9-7-10(3-4-11(9)13)15-8-12(14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3 |
InChIキー |
HIWORMHZDYZLIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC2(CCC2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)


![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)

